![molecular formula C17H27ClN2 B14239844 N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine CAS No. 627521-77-1](/img/structure/B14239844.png)
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and cyclooctylamine.
Reaction: The 2-chlorobenzyl chloride is reacted with cyclooctylamine in the presence of a base such as sodium hydroxide to form the intermediate N-(2-chlorobenzyl)cyclooctylamine.
Further Reaction: The intermediate is then reacted with ethylenediamine under reflux conditions to yield the final product, N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
CAS No. |
627521-77-1 |
|---|---|
Molecular Formula |
C17H27ClN2 |
Molecular Weight |
294.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C17H27ClN2/c18-17-11-7-6-8-15(17)14-19-12-13-20-16-9-4-2-1-3-5-10-16/h6-8,11,16,19-20H,1-5,9-10,12-14H2 |
InChI Key |
RCKLMEIKLDUCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


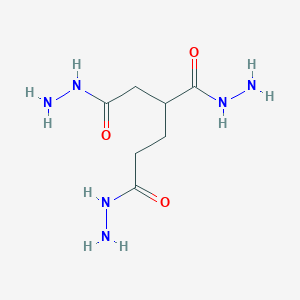
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
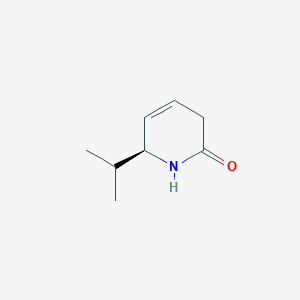
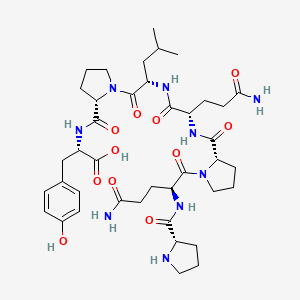
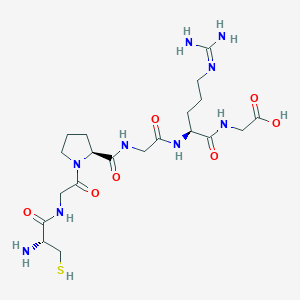

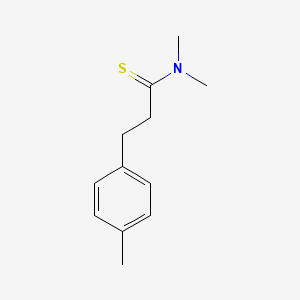
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)


